N-(2H-1,3-benzodioxol-5-yl)-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
CAS No.: 1173071-40-3
Cat. No.: VC11982270
Molecular Formula: C19H19N7O3
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173071-40-3 |
|---|---|
| Molecular Formula | C19H19N7O3 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C19H19N7O3/c27-19(23-14-1-2-15-16(9-14)29-13-28-15)25-7-5-24(6-8-25)17-10-18(22-11-21-17)26-4-3-20-12-26/h1-4,9-12H,5-8,13H2,(H,23,27) |
| Standard InChI Key | GVIONLOSGPEYIM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
| Canonical SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates four key components:
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Benzodioxole Ring: A bicyclic aromatic system (C₆H₄O₂) with electron-rich properties, often associated with enhanced metabolic stability in drug design .
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Imidazole Ring: A five-membered heterocycle (C₃H₄N₂) containing two nitrogen atoms, enabling hydrogen bonding and participation in coordination chemistry.
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Pyrimidine Ring: A six-membered diazine (C₄H₄N₂) that serves as a bioisostere for purines in nucleic acid analogs .
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Piperazine-Carboxamide Backbone: A flexible six-membered diamine ring (C₄H₁₀N₂) linked to a carboxamide group, commonly used to modulate solubility and target affinity.
The IUPAC name, N-(1,3-benzodioxol-5-yl)-4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide, reflects this connectivity .
Spectral and Computational Data
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SMILES: C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCO5 .
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3D Conformer Analysis: PubChem’s interactive model highlights a planar pyrimidine-imidazole core and a twisted piperazine-benzodioxole linkage, suggesting conformational flexibility .
Synthesis and Modification
Synthetic Pathways
The synthesis involves multi-step coupling reactions, as outlined by VulcanChem:
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Pyrimidine-Imidazole Coupling:
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Reactants: 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine and piperazine.
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Conditions: Pd-mediated cross-coupling in dimethylformamide (DMF) at 80°C for 12 hours.
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Yield: ~65% after column purification.
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Carboxamide Formation:
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Reactants: Piperazine intermediate and 1,3-benzodioxole-5-carbonyl chloride.
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Conditions: Stirring in dichloromethane (DCM) with triethylamine (TEA) at room temperature.
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Yield: ~78% after recrystallization.
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Optimization Challenges
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Steric Hindrance: Bulky substituents on the pyrimidine ring reduce coupling efficiency.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but require careful moisture control.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 393.4 g/mol | |
| LogP (Predicted) | 2.1 ± 0.3 (Moderate lipophilicity) | |
| Solubility | Poor aqueous solubility (<1 mg/mL) | |
| Stability | Stable under inert conditions |
Key Observations:
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The imidazole and pyrimidine rings contribute to π-π stacking interactions, enhancing binding to aromatic protein pockets .
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The carboxamide group facilitates hydrogen bonding with biological targets like kinases or GPCRs.
Biological Activity and Mechanisms
In Silico Predictions
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ADMET Profile: Moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 substrate likelihood (70%) .
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Target Prediction (SwissTargetPrediction):
Applications in Drug Discovery
Lead Compound Optimization
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SAR Studies: Modifications at the pyrimidine C2 position (e.g., halogen substitution) improve target affinity .
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Prodrug Strategies: Esterification of the carboxamide enhances oral bioavailability in preclinical models.
Comparative Analysis with Analogues
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